

# A Comprehensive Technical Guide to Benzyl Propionate

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## Compound of Interest

Compound Name: *Benzyl propionate*

Cat. No.: *B094898*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **benzyl propionate**, a widely utilized ester in the flavor, fragrance, and pharmaceutical industries. This document consolidates essential information on its nomenclature, physicochemical properties, synthesis protocols, and biological relevance, presenting it in a manner tailored for research and development professionals.

## Nomenclature and Identification

**Benzyl propionate** is systematically known by its IUPAC name, benzyl propanoate. It is also recognized by a variety of synonyms and alternative names in commercial and scientific literature. For precise identification, the Chemical Abstracts Service (CAS) number is universally employed.

A comprehensive list of its identifiers is provided below:

- IUPAC Name: benzyl propanoate[1]
- Synonyms: **Benzyl propionate**, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester, Phenylmethyl propanoate, Phenylmethyl propionate, Benzyl n-propionate[2][3]
- CAS Number: 122-63-4[3]
- EINECS Number: 204-559-3

- FEMA Number: 2150[1]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>[4][5]
- InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **benzyl propionate** is presented in the table below, offering a convenient reference for experimental design and application.

Property	Value	Reference
Molecular Weight	164.20 g/mol	[4]
Appearance	Colorless liquid	[4]
Odor	Sweet, fruity, floral, with jasmine, apple, and pear notes	[6]
Boiling Point	222 °C at 760 mmHg	[1][4]
Density	1.028 - 1.033 g/cm <sup>3</sup> at 25 °C	[1][7]
Refractive Index	1.495 - 1.500 at 20 °C	[1]
Flash Point	96 °C (204.8 °F)	[4]
Solubility	Slightly soluble in water; soluble in alcohol and most fixed oils.	[7]
logP	2.57	[1]

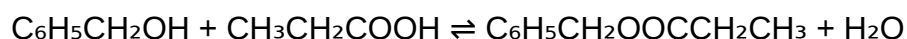
## Synthesis of Benzyl Propionate

**Benzyl propionate** is primarily synthesized through the esterification of benzyl alcohol with propionic acid. This reaction is typically catalyzed by a strong acid.[4][5] Alternative methods, including enzymatic synthesis, offer greener and more specific routes to production.

## Chemical Synthesis: Fischer Esterification

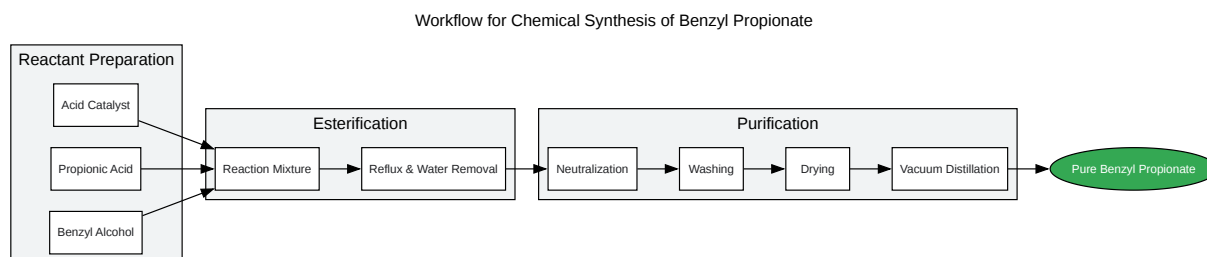
A common laboratory and industrial method for producing **benzyl propionate** is the Fischer esterification.

Reaction:



Experimental Protocol:

- **Reactant Mixture:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of benzyl alcohol and propionic acid.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction Conditions:** Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using a suitable solvent (e.g., toluene) and collected in the Dean-Stark trap to drive the equilibrium towards the product.
- **Monitoring:** The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure. The crude **benzyl propionate** is then purified by vacuum distillation to yield a colorless liquid.[5]



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Caption: Chemical synthesis workflow for **benzyl propionate**.

## Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as *Candida antarctica* lipase B (CALB), are effective biocatalysts for this esterification.

Experimental Protocol (Fed-batch):

- **Biocatalyst:** Commercial immobilized lipase (e.g., Novozym 435) is used as the biocatalyst.
- **Reaction Setup:** The reaction is conducted in a solvent-free system.
- **Fed-batch Approach:** To overcome potential inactivation of the lipase by propionic acid, a fed-batch strategy is employed. Propionic acid is added in a controlled manner over an initial period (e.g., 5 hours), maintaining an excess of benzyl alcohol.
- **Molar Ratio:** A molar ratio of 1:5 (acid:alcohol) has been shown to achieve high conversion rates (up to 99%).<sup>[8]</sup>

- **Reaction Conditions:** The reaction is typically carried out with stirring at a controlled temperature.
- **Product Recovery:** After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The product, **benzyl propionate**, is then purified from the remaining reactants.

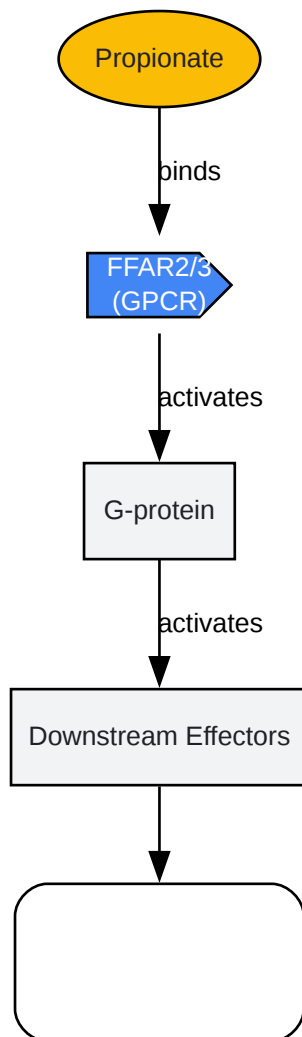
## Biological Significance and Signaling Pathways

While **benzyl propionate** itself is primarily recognized for its sensory properties, the propionate moiety is a well-studied short-chain fatty acid (SCFA) with significant biological activity. Propionate is produced by the gut microbiota through the fermentation of dietary fibers and acts as a crucial signaling molecule.

Propionate exerts its effects through G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.<sup>[9]</sup> Activation of these receptors can modulate various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.<sup>[10]</sup> For instance, propionate has been shown to reduce the expression of inflammatory mediators like TNF and nitric oxide synthase in response to lipopolysaccharide (LPS).<sup>[10]</sup>

A structurally related compound, benzyl propylene glycoside, has been investigated for its role in modulating the cGAS-STING signaling pathway in the context of nonalcoholic fatty pancreas.<sup>[11]</sup> This compound was found to inhibit the cGAS-STING pathway, leading to reduced inflammation and fibrosis. While not a direct study of **benzyl propionate**, this research highlights a potential area of investigation for structurally similar esters.

## Simplified Propionate Signaling via FFAR2/3



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Caption: Propionate signaling pathway via FFAR2/3 receptors.

## Spectroscopic Data

For structural elucidation and quality control, spectroscopic data is essential.

- <sup>13</sup>C-NMR: The carbon NMR spectrum of **benzyl propionate** shows distinct signals for the different carbon environments. Aromatic carbons typically appear in the 127-129 ppm range. The terminal methyl carbon of the propionate group appears at approximately 9.3 ppm, while the methylene carbons are observed around 27.6 ppm and 66.4 ppm.<sup>[12]</sup>

- $^1\text{H}$ -NMR: The proton NMR spectrum provides further structural information.
- Mass Spectrometry (MS): The mass spectrum of **benzyl propionate** shows characteristic fragmentation patterns that can be used for its identification.

This technical guide provides a foundational understanding of **benzyl propionate** for researchers and professionals. The compiled data and protocols are intended to facilitate further research and development involving this versatile compound.

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